5,5-Dibromobarbituric acid

Catalog No.
S750284
CAS No.
511-67-1
M.F
C4H2Br2N2O3
M. Wt
285.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dibromobarbituric acid

CAS Number

511-67-1

Product Name

5,5-Dibromobarbituric acid

IUPAC Name

5,5-dibromo-1,3-diazinane-2,4,6-trione

Molecular Formula

C4H2Br2N2O3

Molecular Weight

285.88 g/mol

InChI

InChI=1S/C4H2Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)

InChI Key

AMATXUCYHHHHHB-UHFFFAOYSA-N

SMILES

C1(=O)C(C(=O)NC(=O)N1)(Br)Br

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(Br)Br

Synthesis of Condensed Pteridine System

5,5-Dibromobarbituric acid has the chemical formula C₄H₂Br₂N₂O₃ and is classified as a dibromo derivative of barbituric acid. Its molecular structure features two bromine atoms attached to the 5-position of the barbituric acid framework. This modification significantly influences its reactivity and biological properties .

Physical Properties

  • Molecular Weight: 236.86 g/mol
  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents but less soluble in water.

There is no documented research on a specific mechanism of action for 5,5-Dibromobarbituric acid. However, the parent compound, barbituric acid, acts as a central nervous system depressant by affecting neurotransmitters like GABA []. Due to structural similarities, 5,5-Dibromobarbituric acid might possess similar properties, but this remains unconfirmed and requires further investigation.

Information on specific hazards associated with 5,5-Dibromobarbituric acid is limited. However, as a barbituric acid derivative, it's likely to exhibit similar toxicity profiles. Barbituric acids can be toxic upon ingestion, causing drowsiness, respiratory depression, and potentially coma or death in high doses [].

Due to the presence of bromine atoms, which can act as leaving groups or facilitate nucleophilic substitutions. Some notable reactions include:

  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form substituted derivatives .
  • Halogenation and Dehalogenation: The bromine atoms can be replaced or eliminated under specific conditions, allowing for further functionalization of the compound .
  • Synthesis of Pteridine Systems: It has been utilized in the synthesis of condensed pteridine systems through reactions with 4,5-diamino-pyrimidines .

Research indicates that 5,5-dibromobarbituric acid exhibits various biological activities:

  • Antimicrobial Properties: Some studies have shown that it possesses antimicrobial effects against certain bacterial strains.
  • Potential Anticancer Activity: Preliminary investigations suggest it may inhibit the growth of cancer cells, although more extensive studies are needed to confirm these effects.

Several methods exist for synthesizing 5,5-dibromobarbituric acid:

  • Direct Bromination: Barbituric acid can be directly brominated using bromine or other brominating agents under controlled conditions to yield 5,5-dibromobarbituric acid .
  • Condensation Reactions: It can also be synthesized through condensation reactions involving barbituric acid derivatives and suitable reagents .

Example Reaction

text
Barbituric Acid + Br₂ → 5,5-Dibromobarbituric Acid

The applications of 5,5-dibromobarbituric acid span various fields:

  • Organic Synthesis: It serves as a useful intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic uses in treating infections and cancer.
  • Analytical Chemistry: Employed as a reagent in analytical procedures due to its reactivity with various compounds .

Studies on the interactions of 5,5-dibromobarbituric acid with biological macromolecules have revealed insights into its mechanism of action. For instance:

  • Binding Studies: Research indicates that it may bind to specific enzymes or receptors, affecting their activity and potentially leading to therapeutic effects.
  • Toxicological Assessments: Evaluations have been conducted to determine its safety profile and possible toxic effects on cells and organisms.

Several compounds share structural similarities with 5,5-dibromobarbituric acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Barbituric AcidBase structureNon-halogenated; widely used as a sedative
5-Bromobarbituric AcidOne bromine atom at position 5Less reactive than 5,5-dibromobarbituric acid
Thiobarbituric AcidSulfur atom replaces oxygenDifferent reactivity profile; used in dye synthesis
1-Methylbarbituric AcidMethyl group at position 1More lipophilic; used in anesthetic formulations

Uniqueness of 5,5-Dibromobarbituric Acid

The presence of two bromine atoms makes 5,5-dibromobarbituric acid particularly reactive compared to its analogs. This unique feature allows it to participate in diverse

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

511-67-1

Wikipedia

5,5-Dibromobarbituric acid

Dates

Modify: 2023-08-15

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